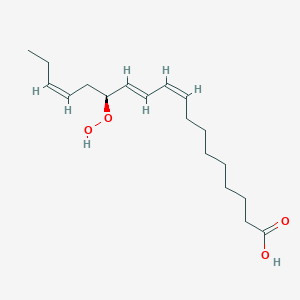

13-Hpot

説明

Significance of Polyunsaturated Fatty Acid Oxidation Products

Polyunsaturated fatty acids, characterized by multiple double bonds, are highly susceptible to oxidation. wikipedia.orgresearchgate.net The oxidation products of PUFAs, collectively known as oxylipins, are a diverse group of signaling molecules involved in a wide array of biological processes in both plants and animals. ontosight.ainih.gov These processes include inflammation, immune responses, plant defense mechanisms, and cell signaling pathways. ontosight.ainih.govontosight.aimdpi.com

Enzymatic oxidation of PUFAs is primarily mediated by enzymes such as lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 oxidases. nih.govnih.gov LOXs, in particular, catalyze the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of fatty acid hydroperoxides at specific positions along the carbon chain. uliege.bemdpi.com For example, 13-lipoxygenases (13-LOXs) produce hydroperoxides at the C-13 position of C18 fatty acids like linoleic acid and alpha-linolenic acid. mdpi.comgoogle.com

The significance of these oxidation products lies in their ability to act as local hormones, binding to receptors and triggering specific cellular responses. nih.gov They are rapidly metabolized, ensuring their actions are localized and transient. nih.gov

Overview of Endogenous Lipid Hydroperoxides

Endogenous lipid hydroperoxides are those generated within biological systems through both enzymatic and non-enzymatic oxidation of lipids present in cell membranes, lipoproteins, and other cellular compartments. researchgate.netnih.govnih.govresearchgate.net These molecules are constantly being formed and metabolized, playing roles in normal physiological processes as well as contributing to pathological conditions under excessive oxidative stress. researchgate.netannualreviews.orgnih.govresearchgate.net

Alpha-linolenic acid (ALA), an 18-carbon fatty acid with three double bonds (18:3n-3), is a key substrate for the endogenous formation of specific lipid hydroperoxides, particularly in plants and to some extent in animals. mdpi.comwikipedia.orgresearchgate.net One of the primary hydroperoxides formed from ALA is 13-HPOT, specifically the (9Z,11E,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid isomer. uliege.benih.govcaymanchem.com The formation of this compound from ALA is catalyzed by 13-lipoxygenases. uliege.becaymanchem.comuliege.be For instance, soybean lipoxygenase-2 is known to produce this compound from esterified alpha-linolenic acid. caymanchem.com

Once formed, endogenous lipid hydroperoxides like this compound can undergo further enzymatic transformation. In plants, this compound can be metabolized by hydroperoxide lyase (HPL) into volatile C6 aldehydes, such as (Z)-3-hexenal, and a C12 oxoacid, 12-oxo-(Z)-9-dodecenoic acid. uliege.bemdpi.comuliege.begoettingen-research-online.de Alternatively, it can be converted by allene (B1206475) oxide synthase (AOS) into unstable allene oxides, which are precursors to jasmonates, a class of plant hormones involved in defense signaling. uliege.bemdpi.comcaymanchem.comgoettingen-research-online.de Research findings indicate that this compound is enriched in wounded plant samples, suggesting its role in wound-induced oxylipin pathways. goettingen-research-online.de

Beyond plants, this compound has also been studied for its biological activities. For example, it has been shown to interact with the lipid representatives of bacterial inner plasma membranes, suggesting a potential mode of action as a biocide against plant pathogenic bacteria. nih.govuliege.be Studies investigating the mechanism of this compound cleavage by enzymes like soybean peroxygenase have provided insights into the heterolytic scission of its hydroperoxide bond, yielding products like 13-hydroxy-octadecatrienoic acid (13-HOT) and epoxy-hydroxy derivatives. nih.gov

The presence of this compound has also been noted in certain food items, including some vegetables and fish, potentially serving as a biomarker for their consumption. hmdb.ca

The metabolism of this compound highlights its central position in oxylipin biosynthesis pathways, leading to the formation of various downstream signaling molecules with diverse biological functions. The table below summarizes the formation and primary metabolic fates of this compound.

| Precursor | Enzyme Involved (Formation) | Compound Name (this compound) | Primary Metabolic Enzymes (Plants) | Downstream Products (Plants) |

| Alpha-Linolenic Acid | 13-Lipoxygenase | 13-hydroperoxy-octadecatrienoic acid (this compound) | Hydroperoxide Lyase (HPL) | C6 Aldehydes ((Z)-3-hexenal), C12 Oxoacid (12-oxo-(Z)-9-dodecenoic acid) uliege.bemdpi.comuliege.begoettingen-research-online.de |

| Alpha-Linolenic Acid | 13-Lipoxygenase | 13-hydroperoxy-octadecatrienoic acid (this compound) | Allene Oxide Synthase (AOS) | Unstable Allene Oxides (Precursors to Jasmonates) uliege.bemdpi.comcaymanchem.comgoettingen-research-online.de |

| This compound | Soybean Peroxygenase | 13-hydroperoxy-octadecatrienoic acid (this compound) | Peroxygenase | 13-hydroxy-octadecatrienoic acid (13-HOT), Epoxy-hydroxy derivatives nih.gov |

Understanding the formation, metabolism, and biological activities of endogenous lipid hydroperoxides like this compound is crucial for elucidating their roles in both health and disease, as well as their significance in plant biology and food science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGVDXDXBAABN-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017285 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67597-26-6 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13(S)-Hydroperoxylinolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 13 Hpode

Lipoxygenase-Dependent Pathways

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs). frontiersin.org The action of these enzymes on linoleic acid is a primary route for the formation of 13-HPODE.

15-Lipoxygenase (15-LOX) Action on Linoleic Acid

In mammals, 15-lipoxygenase (specifically 15-LOX-1, or ALOX15) is a key enzyme in the biosynthesis of 13-HPODE. frontiersin.org While 15-LOX is known for its activity on arachidonic acid, it displays a preference for linoleic acid as its substrate. wikipedia.orgnih.gov The enzyme catalyzes the insertion of molecular oxygen into linoleic acid to produce 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This process is highly specific and is a crucial step in the generation of various lipid signaling molecules. nih.gov

Role of Plant Lipoxygenases (e.g., Soybean Lipoxygenase-1)

Plant lipoxygenases are extensively studied for their role in various physiological processes, including growth, development, and defense against stress. nih.gov Soybean (Glycine max) is a particularly rich source of LOX isozymes. mdpi.comscispace.com Soybean lipoxygenase-1 (SLO-1) specifically catalyzes the oxygenation of linoleic acid to form 13-HPODE. mdpi.commdpi.com This reaction is often utilized in biocatalytic applications for the synthesis of 13-HPODE and its derivatives. mdpi.com The optimal pH for this enzymatic activity is typically alkaline, which favors the 13S-specific LOX-1 activity over other isozymes that might be present in soybean extracts. mdpi.com

Formation of Stereoisomers (e.g., 13(S)-HpODE)

The enzymatic action of lipoxygenases is stereospecific, meaning it produces a specific spatial arrangement of the resulting molecule. 15-LOX-1 acts on linoleic acid to form almost exclusively the 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) stereoisomer, with little to no formation of the 13(R)-HpODE counterpart. wikipedia.org This stereospecificity is critical, as different stereoisomers can have distinct biological activities. 13(S)-HPODE is a relatively unstable metabolite that is rapidly reduced by cellular peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.orghmdb.ca

Cyclooxygenase-Mediated Pathways

Cyclooxygenase (COX) enzymes are primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid. However, they can also metabolize other polyunsaturated fatty acids, including linoleic acid, leading to the formation of 13-HPODE.

COX-1 and COX-2 Involvement in 13-HODE Formation with 13-HPODE as an Intermediate

Both COX-1 and COX-2 isoforms have been shown to metabolize linoleic acid, with 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) identified as the main product of these reactions. nih.gov In this pathway, 13-HPODE serves as a crucial intermediate that is subsequently reduced, through both enzymatic and non-enzymatic processes, to form 13-HODE. nih.gov Interestingly, the 13-HPODE formed during this process can act as a potent inhibitor of prostaglandin formation by both COX-1 and COX-2, suggesting a potential feedback regulation mechanism. nih.gov Studies have shown that the inhibitory effect of 13-HPODE is more potent against COX-2 than COX-1. nih.gov

Cytochrome P450-Mediated Pathways

The Cytochrome P450 (CYP) superfamily of enzymes is involved in the metabolism of a wide array of endogenous and exogenous compounds. medscape.com Certain CYP enzymes also participate in the metabolism of linoleic acid, contributing to the formation of 13-HPODE.

The initial step in the metabolism of linoleic acid by some CYP enzymes is its conversion to hydroperoxy-octadecadienoic acids (HpODEs). nih.gov This process can occur at either the 9 or 13 position of the fatty acid chain, resulting in the formation of 9-HPODE or 13-HPODE. nih.gov Specific enzymes, such as CYP1A2 and CYP2S1, have been identified as being capable of this reaction. nih.gov Human CYP2S1, in particular, has been shown to efficiently metabolize 13(S)-HPODE into other products, indicating its role in the broader pathway of linoleic acid-derived oxylipins. nih.gov This pathway represents an alternative route to the LOX and COX pathways for the initial generation of 13-HPODE from linoleic acid. nih.gov

General Overview of P450 Involvement in Linoleic Acid Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. mdpi.com While lipoxygenases are the primary enzymes responsible for the specific production of 13-HPODE, CYP enzymes are also significantly involved in the broader metabolism of linoleic acid, leading to a variety of oxidized lipid mediators known as oxylipins. nih.govmdpi.com

CYP enzymes metabolize polyunsaturated fatty acids through two main types of reactions: epoxygenase activity, which produces epoxides, and hydroxylase activity, which adds a hydroxyl group. mdpi.com In the context of linoleic acid, CYP enzymes primarily convert it into epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME. nih.govnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to form their corresponding diols, dihydroxy-octadecenoic acids (DiHOMEs). nih.govnih.gov

Although the main route of linoleic acid metabolism by CYPs leads to epoxides and diols, some studies indicate that certain CYP enzymes, such as CYP1A2 and CYP2S1, can also produce hydroperoxides. nih.gov The initial step in this pathway is the formation of hydroperoxy-octadecadienoic acids (HpODEs), which can occur at either the 9 or 13 position of the linoleic acid molecule, resulting in 9-HPODE and 13-HPODE respectively. nih.gov These metabolites are then typically reduced to their more stable hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). nih.govnih.gov This role in producing HODEs suggests that the OLAM-CYP (Oxidized Linoleic Acid Metabolite-Cytochrome P450) system is an active pathway, particularly in inflammatory conditions. nih.gov

Table 1: Key CYP-Mediated Metabolites of Linoleic Acid

| Metabolite Class | Specific Metabolites | Key Enzymes |

| Epoxides | 9,10-EpOME, 12,13-EpOME | Cytochrome P450 (CYP) |

| Diols | 9,10-DiHOME, 12,13-DiHOME | Soluble Epoxide Hydrolase (sEH) |

| Hydroperoxides | 9-HPODE, 13-HPODE | Cytochrome P450 (CYP) |

| Alcohols | 9-HODE, 13-HODE | (Reduction from HPODE) |

Non-Enzymatic Lipid Peroxidation and 13-HPODE Formation

Beyond enzymatic pathways, 13-HPODE is readily formed through non-enzymatic processes, primarily the autoxidation of linoleic acid. mdpi.comhogrefe.com This process is a free-radical-mediated chain reaction initiated by reactive oxygen species (ROS). researchgate.net

The mechanism begins with the abstraction of a hydrogen atom from the C-11 position of linoleic acid, a particularly susceptible site due to its position between two double bonds. nih.gov This event generates a pentadienyl radical, which is stabilized by resonance, allowing the unpaired electron to be delocalized across carbons 9 through 13. nih.gov

Molecular oxygen then reacts with this carbon-centered radical at either the C-9 or C-13 position. This reaction is reversible; the resulting peroxyl radical can lose the oxygen and revert to the carbon radical. nih.gov However, if the peroxyl radical abstracts a hydrogen atom from another molecule (such as another fatty acid), it becomes a lipid hydroperoxide. nih.gov When oxygen adds to the C-13 position, the resulting product is 13-HPODE. nih.govresearchgate.net Due to the nature of the free radical mechanism, autoxidation is not stereospecific and produces a mixture of isomers, including 9-HPODE, 13-HPODE, and to a lesser extent, 11-HPODE. nih.gov This non-enzymatic formation of lipid peroxides is a key process in oxidative stress. mdpi.com

Table 2: Comparison of Enzymatic and Non-Enzymatic 13-HPODE Formation

| Feature | Enzymatic Formation (via Lipoxygenase) | Non-Enzymatic Formation (Autoxidation) |

| Catalyst | Lipoxygenase enzymes | Reactive Oxygen Species (ROS), free radicals |

| Specificity | Highly specific (produces specific stereoisomers, e.g., 13(S)-HPODE) | Non-specific (produces a mixture of isomers, e.g., 9-HPODE, 13-HPODE) |

| Initiation | Enzyme-substrate interaction | Hydrogen abstraction by a radical initiator |

| Primary Context | Regulated physiological and pathological signaling | Oxidative stress, food processing/storage |

Metabolic Transformations and Downstream Products of 13 Hpode

Reductive Metabolism to 13-Hydroxyoctadecadienoic Acid (13-HODE)

A primary metabolic pathway for 13-HPODE is its reduction to 13-Hydroxyoctadecadienoic Acid (13-HODE). wikipedia.orgmdpi.com This conversion involves the reduction of the hydroperoxy group (-OOH) to a hydroxyl group (-OH). In cellular environments, this reduction occurs rapidly. wikipedia.orgmdpi.com

Peroxidase-Catalyzed Reduction

The reduction of 13-HPODE to 13-HODE is efficiently catalyzed by peroxidases, including glutathione-dependent peroxidases. nih.govmedchemexpress.com This enzymatic activity plays a significant role in detoxifying the reactive hydroperoxide group of 13-HPODE. nih.gov Studies involving human leukocytes, for instance, suggest that the formation of 13(S)-HODE proceeds through a two-step process involving lipoxygenase-catalyzed dioxygenation of linoleic acid to 13-HPODE, followed by reduction of the intermediate 13-HPODE by a glutathione-dependent peroxidase. nih.gov

Oxidative Decomposition and Reactive Metabolites

Beyond reduction, 13-HPODE can also undergo oxidative decomposition, leading to the generation of various reactive metabolites. This process is influenced by factors such as the presence of transition metal ions, particularly ferrous iron (Fe(II)), and can also occur through metal-independent mechanisms. nih.govnih.gov

Formation of Aldehydes (e.g., 4-Hydroxynonenal (B163490), Oxononanoic Acid)

Oxidative decomposition of 13-HPODE is a significant source of reactive aldehydes, notably 4-hydroxynonenal (4-HNE) and oxononanoic acid (ONA, also referred to as 9-oxononanoic acid). mdpi.commdpi.comnih.gov These aldehydes are known for their cytotoxicity and ability to induce oxidative stress. nih.gov The formation of these aldehydes can occur through complex mechanisms involving cleavage of carbon-carbon bonds within the 13-HPODE molecule. nih.govresearchgate.net For example, 4-HNE is a peroxidation product of 13-HPODE. wikipedia.org Studies have shown that 13-HPODE is rapidly decomposed by cells into toxic aldehydes and carboxylic acids. mdpi.com Research indicates that 13-HPODE undergoes autodecomposition to produce aldehydes such as 9-oxononanoic acid. mdpi.com

Generation of Lipid Alkyl Radical Intermediates

The decomposition of 13-HPODE can involve the generation of reactive lipid alkyl radical intermediates. nih.gov In the presence of transition metal ions like Fe(II), 13-HPODE can initially form a lipid alkoxyl radical, which can further decompose through processes like β-scission to yield reactive lipid alkyl radicals, such as pentyl and 7-carboxyheptyl radicals. nih.gov Halogenated quinones have also been shown to enhance the decomposition of 13-HPODE and the formation of lipid alkyl radical intermediates through a metal-independent mechanism. nih.govnih.gov

Enzymatic Transformations to Other Oxylipins

Enzymes other than peroxidases can also metabolize 13-HPODE, leading to the formation of a variety of other oxylipins.

Further Oxidation to Ketones (from 13-HODE)

Following the rapid reduction of 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) to 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) by peroxidases, 13-HODE can undergo further metabolic transformation through oxidation to a ketone derivative. wikipedia.orgnih.gov This conversion primarily yields 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.orgnih.govcapes.gov.br

The enzymatic conversion of 13-HODE to 13-oxoODE is catalyzed by a NAD+-dependent 13-HODE dehydrogenase. wikipedia.orgcapes.gov.br This enzyme activity has been characterized, including partial purification from sources such as rat colon. wikipedia.orgcapes.gov.br The reaction involves the dehydrogenation of the hydroxyl group at the C-13 position, resulting in the formation of a ketone functionality. The resulting 13-oxoODE is a 2,4-dienone, characterized by a specific chromophore that allows for its detection and quantification, for instance, by measuring absorbance at 285 nm. capes.gov.br

Research findings indicate that the activity of 13-HODE dehydrogenase is associated with cellular differentiation. Higher levels of this enzyme have been observed in more differentiated intestinal cell types. nih.gov Studies investigating human colon biopsies have demonstrated decreased levels of 13-HODE dehydrogenase activity in neoplastic tissue compared to normal, uninvolved rectal mucosa. nih.gov This suggests a potential role for this enzymatic step in maintaining cellular differentiation status.

The formation of 13-oxoODE from 13-HODE may also represent an initial step in the peroxisome-dependent beta-oxidation of 13(S)-HODE. wikipedia.org Furthermore, 13-oxoODE has been identified as a potent ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), suggesting its involvement in signaling pathways mediated by this nuclear receptor. nih.gov

Studies have quantified the levels of 13-HODE and its oxidation product, 13-oxoODE, in biological samples. For example, targeted analysis of oxidized linoleic acid metabolites (OXLAMs) in rat plasma using quadrupole time-of-flight mass spectrometry (Q-TOFMS) has provided data on their concentrations. nih.gov

The following table presents representative plasma concentrations of 13-HODE and 13-oxoODE in rats:

| Compound | Mean Plasma Concentration (nmol/L) | Standard Deviation (nmol/L) |

| 13-HODE | 123.2 | 31.1 |

| 13-oxoODE | 57.8 | 19.2 |

*Data derived from rat plasma analysis. nih.gov

This data illustrates the presence of both 13-HODE and its ketone metabolite, 13-oxoODE, in circulation, highlighting the metabolic conversion occurring in vivo.

Cellular and Molecular Mechanisms of 13 Hpode Action

Modulation of Gene Expression Profiles

Exposure to 13-HPODE leads to significant alterations in the gene expression landscape of cells. These changes encompass a wide range of metabolic and signaling pathways, indicating a broad impact of this lipid peroxide on cellular function.

Differential Gene Expression Analysis (e.g., RNA Sequencing Studies)

RNA sequencing (RNA-seq) studies have been instrumental in characterizing the gene expression and pathway dysregulation that occur upon exposure to 13-HPODE. In differentiated Caco-2 intestinal epithelial cells treated with 100 µM of 13-HPODE for 24 hours, 3094 differentially expressed genes (DEGs) were identified compared to untreated cells. nih.govnih.govresearchgate.net Similarly, in poorly-differentiated Caco-2 cells treated with 13-HPODE, 6648 DEGs were identified, with 3345 genes upregulated and 3303 downregulated. mdpi.com These analyses reveal that 13-HPODE treatment significantly alters metabolic and signaling pathways, as well as different cellular processes. nih.gov Pathway enrichment analysis using tools like the gage R-package or KEGG database highlights the specific biological processes and pathways affected. nih.gov

Upregulation of Metabolic Pathways

Transcriptomic profiling has demonstrated that 13-HPODE treatment leads to the upregulation of several key metabolic pathways. This suggests that 13-HPODE actively influences cellular metabolism, potentially redirecting cellular resources or altering metabolic flux.

Steroid Hormone Biosynthesis

Studies using RNA-seq have consistently shown that 13-HPODE enhances lipid metabolic pathways, including steroid hormone biosynthesis. nih.govnih.govresearchgate.net This pathway was found to be among the top upregulated KEGG pathways in 13-HPODE-treated differentiated Caco-2 cells. nih.gov In poorly-differentiated Caco-2 cells, 13-HPODE treatment caused the upregulation of genes involved in steroid hormone biosynthesis, such as STS, CYP17A1, and AKR1C2/C3. mdpi.com This induction of steroid hormone biosynthesis by 13-HPODE has been linked to a role in maintaining the intestinal barrier. mdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPAR signaling is another pathway significantly affected by 13-HPODE. RNA-seq studies indicate that 13-HPODE enhances PPAR signaling. nih.govnih.govresearchgate.net This pathway was among the upregulated pathways in 13-HPODE-treated cells, although sometimes with slightly higher p-values. nih.govmdpi.com 13-HPODE has been suggested to be a more potent activator of PPAR signaling than linoleic acid. nih.govresearchgate.net Upregulation of PPAR signaling leads to the activation of downstream genes involved in glucose and lipid metabolism, including beta-oxidation. mdpi.com Specific genes involved in PPAR signaling that show higher expression levels in 13-HPODE-treated cells compared to linoleic acid-treated cells include CPT1A, PLIN2, ACSL5, FABP1, HMGCS2, and PCK1. nih.gov These genes are involved in fatty acid oxidation, lipid droplet coating, fatty acid transport, ketogenesis, and gluconeogenesis, respectively. nih.govmdpi.com

Bile Secretion Pathway

The bile secretion pathway has also been identified as being enhanced by 13-HPODE treatment in intestinal epithelial cells. nih.govnih.govresearchgate.net Pathway analysis showed that this pathway was enriched in Caco-2 cells treated with 13-HPODE. nih.gov The upregulation of the BAAT gene, which is responsible for bile acid conjugation that enhances fat solubility, was observed in 13-HPODE-treated cells. nih.gov This suggests a potential link between 13-HPODE's activity and processes related to lipid uptake and transport. nih.gov

Amino Acid Biosynthesis

Integrated genomic and metabolomic pathway analyses have revealed that 13-HPODE has an impact primarily on pathways related to amino acid biosynthesis. researchgate.netnih.gov This indicates that the peroxidation of linoleic acid, yielding products like 13-HPODE, plays a significant role in regulating intracellular amino acid biosynthesis. researchgate.netnih.gov Enrichment of amino acid metabolism pathways has been observed in poorly-differentiated Caco-2 cells upon 13-HPODE treatment. ucf.edu

While specific quantitative data tables detailing fold changes or p-values for all genes within each pathway were not consistently available across the provided snippets in a format suitable for direct table generation here, the research findings clearly indicate the upregulation of these metabolic pathways at the transcriptional level following 13-HPODE exposure.

Regulation of Detoxification Mechanisms

Exposure to 13-HPODE can trigger cellular detoxification mechanisms, suggesting an adaptive response to mitigate potential cellular damage. mdpi.comresearchgate.netdntb.gov.ua

Studies have indicated that 13-HPODE treatment promotes detoxification mechanisms, including those mediated by cytochrome P450 enzymes. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua In poorly-differentiated Caco-2 cells, 13-HPODE treatment upregulated the metabolism by cytochrome P450, facilitating the oxidation and metabolism of lipids and the clearance of xenobiotic compounds. mdpi.com Specific genes involved in these processes, such as UGT2B4, CYP2B6, MAOB, and SULT2A1, were found to be upregulated. mdpi.com Additionally, cytochrome p450 oxidoreductase (POR), which is involved in the formation of tocopheryl hydroquinone, a potent antioxidant, was also upregulated in 13-HPODE-treated cells. mdpi.com Beyond direct metabolism, 13-HPODE has been shown to serve as an oxygen surrogate for P450-dependent mono-oxygenation and supports the oxidation of compounds like Benzo[a]pyrene-7,8-dihydrodiol by various human cytochrome P450 enzymes, including CYP2S1, CYP1A1, CYP1B1, CYP1A2, and CYP3A4. nih.gov Notably, 13-HPODE was identified as the most potent oxidant among tested fatty acid hydroperoxides in supporting CYP2S1-catalyzed epoxidation. nih.gov

| Gene/Enzyme | Effect of 13-HPODE Treatment (Caco-2 cells) | Reference |

|---|---|---|

| UGT2B4 | Upregulated | mdpi.com |

| CYP2B6 | Upregulated | mdpi.com |

| MAOB | Upregulated | mdpi.com |

| SULT2A1 | Upregulated | mdpi.com |

| Cytochrome p450 oxidoreductase (POR) | Upregulated | mdpi.com |

| CYP2S1 | Supports oxidation (e.g., BaP-7,8-diol) | nih.gov |

| CYP1A1, CYP1B1, CYP1A2, CYP3A4 | Support oxidation (e.g., BaP-7,8-diol) | nih.gov |

13-HPODE treatment has been linked to the enhancement of glutathione (B108866) metabolism. mdpi.com In studies using Caco-2 cells, exposure to 13-HPODE led to the downregulation of glutathione peroxidases GPX1 and GPX7. Concurrently, there was an upregulation of glutamate-cysteine ligase catalytic subunit (GCLC), an enzyme crucial for the synthesis of glutathione (GSH). nih.govresearchgate.net This pattern of gene expression suggests that cells exposed to 13-HPODE could accumulate GSH. nih.govresearchgate.net Furthermore, research in primary porcine thyrocytes demonstrated that 13-HPODE treatment increased the activities of antioxidant enzymes, including glutathione peroxidase. hogrefe.com

| Gene/Enzyme | Effect of 13-HPODE Treatment (Caco-2 cells) | Reference |

|---|---|---|

| Glutathione peroxidase (GPX1, GPX7) | Downregulated | nih.govresearchgate.net |

| Glutamate-cysteine ligase catalytic subunit (GCLC) | Upregulated | nih.govresearchgate.net |

| Glutathione peroxidase activity (Thyrocytes) | Increased | hogrefe.com |

Downregulation of Cellular Processes

In addition to influencing detoxification, 13-HPODE has been observed to suppress several fundamental cellular processes. mdpi.comnih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net

Multiple studies have consistently reported that treatment with 13-HPODE leads to the downregulation or suppression of oxidative phosphorylation pathways. mdpi.comdntb.gov.uanih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net This effect suggests a potential impairment of mitochondrial function. mdpi.comdntb.gov.uaresearchgate.net

| Cellular Process | Effect of 13-HPODE Treatment | Indication | Reference |

|---|---|---|---|

| Oxidative Phosphorylation | Downregulated/Suppressed | Possible impaired mitochondrial function | mdpi.comdntb.gov.uanih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net |

| Cellular Process | Effect of 13-HPODE Treatment | Affected Genes (Examples) | Reference |

|---|---|---|---|

| Cell Cycle | Suppression | CDC25A | nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net |

| DNA Synthesis/Repair | Inhibition/Suppression | POLD2, MCM7, PCNA | nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net |

| Cell Growth (via 13(S)-HODE) | Inhibition | - | nih.gov |

| Cell Cycle Arrest (via 13(S)-HODE) | Induction | - | nih.gov |

| Cellular Process | Effect of 13-HPODE Treatment | Affected Genes (Examples) | Reference |

|---|---|---|---|

| Ribosome Biogenesis | Downregulated/Suppressed | - | mdpi.comdntb.gov.uanih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| RNA Processing/Transport | Downregulated/Suppressed | RPP40, EIF5A | mdpi.comdntb.gov.uanih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Spliceosome | Downregulated/Suppressed | - | mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Translation | Downregulated/Suppressed | EIF5A | nih.govresearchgate.net |

Enzyme Regulation and Allosteric Modulation

13-HPODE is known to interact with lipoxygenase (LOX) enzymes, influencing their activity and substrate specificity. nih.gov

Activation of Lipoxygenases (e.g., ALOX15, ALOX15B)

Hydroperoxides, including 13-HPODE, are involved in the activation of lipoxygenases. nih.govnih.gov The resting state of LOX enzymes typically contains ferrous iron (Fe²⁺). nih.gov Activation involves the conversion of this ferrous iron to the active ferric form (Fe³⁺) through reaction with a fatty acid hydroperoxide. nih.govnih.gov This process initiates the catalytic cycle of the enzyme. nih.gov

Studies have shown that incubation with 13-HPODE can activate both ALOX15 and ALOX15B. nih.gov The mechanism proposed for this activation is that hydroperoxides increase the oxidation of Fe²⁺, facilitating a faster transition to the active enzyme state after substrate oxygenation. nih.gov

Impact on Substrate Specificity of LOX Enzymes

13-HPODE can alter the substrate specificity of certain lipoxygenase enzymes, particularly ALOX15 and ALOX15B. nih.govnih.gov The addition of 13-HPODE has been shown to change the ratio of catalytic efficiency ([kcat/KM]) for different substrates, such as arachidonic acid (AA) and linoleic acid (LA), for both human ALOX15 and ALOX15B. nih.govmdpi.com

For instance, the presence of 13-HPODE changed the [kcat/KM]AA/[kcat/KM]LA ratio for human ALOX15 and ALOX15B. mdpi.com This suggests that 13-HPODE acts as an allosteric regulator, influencing which fatty acid the enzyme preferentially acts upon. frontiersin.org The effect on substrate specificity is not solely dependent on the iron oxidation state, as the reduced product, 13-HODE, also affects substrate specificity. nih.govfrontiersin.org

Data illustrating the impact of 13-HPODE on the substrate specificity ratio of ALOX15 and ALOX15B can be summarized as follows:

| Enzyme | Effector | Change in [kcat/KM]AA/[kcat/KM]LA Ratio | Reference |

| Human ALOX15 | 13(S)-HpODE | Over fivefold | nih.govmdpi.com |

| Human ALOX15B | 13(S)-HpODE | Threefold | nih.govmdpi.com |

Mechanism of LOX Inactivation by Hydroperoxide Products

While hydroperoxides activate LOX enzymes, they can also lead to their inactivation, a phenomenon sometimes referred to as suicidal self-inactivation. frontiersin.org Hydroperoxides like 15-HpETE and 13-HPODE have been shown to mediate the inactivation of mammalian 15-LOXs. frontiersin.org A proposed mechanism involves the oxidation of active site residues of the LOX enzyme by radical intermediates generated during the catalytic peroxidation of fatty acids. frontiersin.org

Studies using linoleic acid analogues have also provided insights into the inactivation mechanism. For example, certain hydroperoxide products formed from these analogues can oxidize Fe(II)-lipoxygenase to Fe(III)-lipoxygenase and act as weak inhibitors. acs.org More potent inhibitors among these products were able to oxidize Fe(II)-lipoxygenase and were converted into oxo compounds by Fe(III)-lipoxygenase. acs.org This conversion might involve the abstraction of a hydrogen atom, yielding a hydroperoxyl radical that subsequently cleaves, potentially leading to enzyme inactivation. acs.org The presence of substrate can also protect against inactivation by hydrogen peroxide. uu.nl

Cellular Signal Transduction Pathways

Beyond enzyme regulation, 13-HPODE is involved in modulating cellular signaling cascades.

Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling

13-HPODE has been shown to augment the epidermal growth factor receptor (EGFR) signaling pathway. wikidata.orguni.luhogrefe.comnih.govnih.gov This augmentation can occur through the attenuation of EGFR dephosphorylation. nih.govnih.gov In studies using Syrian hamster embryo fibroblasts, 13(S)-HPODE enhanced EGF signal transduction. nih.gov This effect was associated with a concentration-dependent increase in EGF-dependent phosphorylation of SHP-2, a protein tyrosine phosphatase containing an SH2 domain, and its increased association with EGFR. nih.gov The interaction between phosphorylated EGFR and SHP-2 is considered a positive modulator of EGF-dependent cell growth, and differences in this interaction may contribute to variations in cellular growth rates and responsiveness to EGF. nih.gov

Activation of PPAR-gamma by 13-HODE

While the primary focus of this article is 13-HPODE, the outline specifically requests the discussion of 13-HODE's role in PPAR-gamma activation. 13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid), the reduced form of 13-HPODE, is a well-characterized ligand and activator of peroxisome proliferator-activated receptor gamma (PPARγ). wikidata.orgwikipedia.orgplos.orgnih.govd-nb.infooup.com

PPARγ is a nuclear hormone receptor that plays crucial roles in various cellular processes, including differentiation, lipid metabolism, and inflammation. plos.orgcapes.gov.brmdpi.com 13-HODE is considered an endogenous ligand for PPARγ, meaning it is naturally produced within the body and can bind to and activate this receptor. oup.comcapes.gov.br

Studies have demonstrated that 13-HODE can activate PPARγ in various cell types, including colon tumor cell lines and human trophoblasts. plos.orgcapes.gov.br Exposure of cells to micromolar concentrations of 13-HODE has been shown to produce concentration-dependent increases in PPARγ-mediated transcriptional activity, as measured by luciferase reporter assays. d-nb.infocapes.gov.br

Data on the activation of PPAR-responsive reporter activity by 13-HODE in RAW264.7 macrophages illustrates this effect:

| 13-HODE Concentration (µmol/L) | Increase in PPAR-responsive reporter activity (% of vehicle control) | Reference |

| 1.0 | ~28 | d-nb.info |

| 2.5 | ~50 | d-nb.info |

This activation by 13-HODE contributes to the anti-inflammatory role associated with PPARγ. plos.org Oxidized low-density lipoproteins (oxLDL) are a natural source of 13-HODE, and 13-HODE is proposed to contribute to the ability of oxLDL to activate PPARβ. wikipedia.orgplos.org

Interaction with Protein Tyrosine Phosphatases (PTPs) Oxidation

Protein tyrosine phosphatases (PTPs) play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins, counterbalancing the activity of protein tyrosine kinases (PTKs) nih.govhubrecht.euportlandpress.com. The catalytic activity of PTPs is highly sensitive to the redox environment due to a critical cysteine residue in their active site, which exists in a thiolate state and is susceptible to oxidation hubrecht.euresearchgate.netcore.ac.uk. While hydrogen peroxide (H₂O₂) has been traditionally considered a primary mediator of PTP oxidation, recent research highlights the significant role of peroxidized lipids, including those derived from 13-HPODE, as inducers of PTP oxidation nih.govhubrecht.euresearchgate.net.

Studies have demonstrated that increases in cellular lipid peroxides can induce cellular PTP oxidation and reduce the activity of PTPs that target receptor tyrosine kinases nih.govresearchgate.net. This oxidation can lead to the inactivation of PTPs, thereby enhancing or prolonging the signaling initiated by receptor tyrosine kinases nih.govhubrecht.euresearchgate.net. For instance, research has shown that lipid peroxides derived from 12/15-lipoxygenase are highly effective in inducing in vitro PTP oxidation compared to H₂O₂ nih.govresearchgate.net. This suggests that lipid hydroperoxides like 13-HPODE, or their breakdown products such as 4-HNE, can directly or indirectly contribute to PTP inactivation through oxidative modification of the catalytic cysteine residue researchgate.netnih.gov.

The oxidation of the catalytic cysteine in PTPs can involve the formation of a sulfenic acid (SOH), which can be further oxidized or undergo reversible modifications hubrecht.eucore.ac.uk. This reversible oxidation provides a mechanism for dynamic regulation of PTP activity in response to changes in the cellular redox state hubrecht.eucore.ac.uk. The inactivation of PTPs by peroxidized lipids can impact various cellular processes controlled by tyrosine phosphorylation, including cell proliferation, differentiation, and survival nih.govhubrecht.eu.

Research using poorly differentiated Caco-2 cells treated with 13-HPODE indicated changes in the expression of genes related to various cellular processes, although direct evidence of 13-HPODE-induced PTP oxidation at the transcriptomic level was not explicitly detailed in the provided snippets mdpi.comnih.gov. However, the general principle that peroxidized lipids induce PTP oxidation supports a potential mechanism by which 13-HPODE could influence cellular signaling by altering PTP activity nih.govhubrecht.euresearchgate.net.

Involvement in Lipid Signaling Networks

13-HPODE and its metabolites are involved in complex lipid signaling networks, influencing various cellular pathways. As a primary oxidation product of linoleic acid, 13-HPODE serves as a precursor for a range of bioactive lipids hogrefe.comglpbio.com.

One significant aspect of 13-HPODE's involvement in lipid signaling is its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ mdpi.comnih.govpnas.org. Studies have shown that oxidized linoleic acid metabolites, including 13-HPODE and its reduced form 13-HODE, can act as ligands for PPARs, influencing lipid metabolism, homeostasis, and inflammation mdpi.comhogrefe.comnih.govwikipedia.org. For example, treatment of poorly differentiated Caco-2 cells with 13-HPODE enhanced PPAR signaling, leading to the upregulation of genes involved in lipid metabolism, such as those related to fatty acid oxidation mdpi.comnih.gov. While 13-HPODE is considered a weak ligand for PPARγ, its ability to activate PPAR signaling suggests a role in modulating metabolic processes nih.govpnas.org.

Beyond PPARs, 13-HPODE and its breakdown products participate in other signaling cascades. For instance, 13-HPODE has been shown to activate the pro-inflammatory NF-κB pathway in vascular smooth muscle cells hogrefe.comahajournals.org. This activation involves the modulation of key signaling kinases, such as mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK ahajournals.org. The activation of these kinases by 13-HPODE can contribute to the transcriptional regulation of inflammatory genes ahajournals.org.

Furthermore, the reactive aldehyde metabolites of 13-HPODE, such as 4-HNE, are potent signaling molecules that can form covalent adducts with proteins, including those involved in signaling pathways glpbio.comnih.gov. 4-HNE can modulate various cellular processes, including stress response pathways and the activity of certain phosphatases nih.gov.

The involvement of 13-HPODE in lipid signaling networks is multifaceted, encompassing interactions with nuclear receptors like PPARs and the modulation of inflammatory and stress response pathways through its metabolites. These interactions highlight the role of oxidized lipids in influencing cellular function and contributing to the pathogenesis of various diseases mdpi.comhogrefe.comahajournals.orgnih.gov.

Data from research on 13-HPODE treatment of poorly differentiated Caco-2 cells provides insight into the genes and pathways affected. The following table summarizes some of the key pathways identified as differentially regulated upon 13-HPODE treatment:

| Pathway | Regulation by 13-HPODE Treatment | References |

| PPAR signaling | Upregulated | mdpi.comnih.govdntb.gov.uaresearchgate.net |

| Peroxisome pathway | Upregulated | mdpi.comdntb.gov.ua |

| Metabolism of xenobiotics by cytochrome P450 | Upregulated | mdpi.comdntb.gov.ua |

| Ribosome biogenesis | Downregulated | mdpi.comnih.govdntb.gov.ua |

| RNA transport | Downregulated | mdpi.comnih.govdntb.gov.ua |

| Spliceosome | Downregulated | mdpi.comnih.govdntb.gov.ua |

| Oxidative phosphorylation | Downregulated | mdpi.comnih.govnih.gov |

| Steroid hormone biosynthesis | Enhanced | nih.govresearchgate.net |

| Bile secretion | Enhanced | nih.govresearchgate.net |

This table represents a selection of pathways and is not exhaustive of all the molecular changes induced by 13-HPODE. mdpi.comnih.govdntb.gov.uaresearchgate.net

Biological Roles in Physiological Processes

Regulation of Cellular Differentiation and Proliferation

The oxylipin pathway, in which 13-HPOT is a key intermediate, has been implicated in regulating aspects of cell development and division, particularly in plants.

Promotion of Absorptive Cell Differentiation in Intestinal Epithelial Cells

Information specifically detailing the promotion of absorptive cell differentiation in intestinal epithelial cells by this compound was not found in the consulted search results. The available research predominantly focuses on the roles of this compound in plant systems.

Impact on Cell Proliferation

While direct evidence of this compound's impact on cell proliferation in general biological contexts is limited in the search results, its derivative, traumatic acid (formed via hydroperoxide lyase activity on this compound), has been identified as a "wound hormone" in plants that triggers cell division at wound sites pnas.org. This suggests an indirect link between this compound metabolism and cell proliferation in specific contexts. Research on the antibacterial effects of this compound also mentions potential modifications related to bacterial cell division processes uliege.be.

Influence on Lipid and Glucose Metabolism

This compound is intrinsically linked to lipid metabolism as both a product and a substrate.

Role in Energy Production and Mitochondrial Function

Oxylipins, including those derived from this compound, have been shown to trigger mitochondrial stress signaling in plants frontiersin.org. This indicates a role for this compound metabolism in influencing mitochondrial function, which is central to energy production. The specific mechanisms and the extent of this influence on energy production warrant further investigation.

Induction of Oxidative Stress Responses

This compound plays a notable role in oxidative stress responses, particularly in plants. It is a product of enzymatic lipid peroxidation, a process that can be induced by oxidative stress oup.comuliege.benih.gov. As a precursor to signaling molecules like jasmonic acid, which are involved in mediating responses to various stresses, including oxidative stress, this compound is indirectly involved in the induction of these responses oup.comfrontiersin.orgnih.gov. Oxylipins derived from this compound can contribute to stress signaling cascades, including those affecting mitochondrial function under stress conditions frontiersin.org. In a different context, traumatic acid, a derivative of this compound, has been studied for its potential to reduce oxidative stress in human skin fibroblasts d-nb.info.

Stimulation of Reactive Oxygen Species (ROS) Generation (Superoxide Radicals, Hydrogen Peroxide)

Studies, particularly in plants, suggest that this compound and other fatty acid hydroperoxides can act as signaling molecules that trigger early defense responses, including the generation of reactive oxygen species. Exogenous application of this compound has been shown to activate early immunity-related defense responses, such as ROS production, in plants like Arabidopsis thaliana unimi.it. This suggests a role for this compound, or its immediate downstream products, in initiating oxidative bursts that are characteristic components of defense signaling pathways.

Furthermore, there is an intricate relationship between ROS and oxylipin metabolism. ROS can induce the synthesis of oxylipins, including those derived from alpha-linolenic acid like 12-oxo-phytodienoic acid (OPDA) and jasmonic acid (JA), for which this compound is a precursor oup.commdpi.comnih.gov. This indicates a potential feedback loop where ROS can stimulate the production of this compound and its derivatives, which in turn may further influence ROS levels or downstream signaling pathways related to oxidative stress. Non-enzymatic peroxidation of polyunsaturated fatty acids by ROS can also directly lead to the formation of hydroperoxides such as this compound mdpi.comnih.govuliege.be.

Activation of Antioxidant Responses

While this compound itself is a hydroperoxide and can be involved in processes that generate ROS, its metabolic products play significant roles in activating antioxidant defense mechanisms. This compound is a direct precursor to jasmonates, such as OPDA and jasmonic acid oup.commdpi.comrsc.orgmdpi.comresearchgate.net. These jasmonates are well-established signaling molecules involved in plant stress responses and development, and they have been observed to participate in antioxidant defense by inducing the expression of antioxidant genes oup.com.

Research on traumatic acid, a metabolite derived from the cleavage of this compound or 13-HPOD (13-hydroperoxy-9,11-octadecadienoic acid), has demonstrated protective properties against ROS production and an increase in the activity of primary enzymatic antioxidant defense systems, including glutathione (B108866) peroxidase (GPX), glutathione reductase (GR), and catalase (CAT), in cultured human skin fibroblasts d-nb.infonih.gov. While this finding pertains to a metabolite and a different biological system (human vs. the more commonly studied plant systems for this compound), it illustrates how compounds within this metabolic lineage can influence antioxidant capacity.

Studies in salt-stressed tomato seedlings have examined the degradation activity of fatty acid hydroperoxides, including this compound uliege.beuliege.be. While primarily focusing on the enzymatic breakdown of this compound, the observed decrease in degradation activity in stressed plants compared to controls suggests an altered metabolism of this compound under stress conditions, which are inherently linked to increased oxidative load and the need for robust antioxidant responses. This implies an indirect connection between this compound metabolism and the plant's strategy for managing oxidative stress.

Involvement in Pathophysiological Mechanisms

Contribution to Inflammatory Processes

Oxylipins, including those derived from the 13-LOX pathway, are recognized for their roles in modulating inflammatory responses. Jasmonates, synthesized from 13-HPOT, have demonstrated anti-inflammatory properties and share structural similarities with prostaglandins, a family of potent inflammatory mediators in mammals. mdpi.comnih.gov

Role in Gut Pathologies (e.g., Inflammatory Bowel Disease)

While direct studies specifically detailing the role of this compound in gut pathologies like Inflammatory Bowel Disease (IBD) in mammals are limited in the provided search results, the broader context of oxidative stress and inflammation is highly relevant to these conditions. Oxidative stress and inflammation are known contributors to inflammatory diseases and malignant disorders, including colorectal cancer, which has a high prevalence in patients with IBD. researchgate.net Lipid peroxidation products, from which hydroperoxides like this compound are derived, are implicated in these processes.

General Contribution to Chronic Inflammation

This compound's role as a precursor to jasmonates links it to inflammatory processes. Jasmonates and their derivatives have been investigated for their potential therapeutic use as anti-inflammatory agents, partly due to their structural resemblance to prostaglandins. mdpi.comnih.govsemanticscholar.org Some studies suggest that certain jasmonate derivatives may exhibit higher anti-inflammatory activity than natural prostaglandins. mdpi.comsemanticscholar.org The presence of a cyclopentenone fragment appears necessary for maintaining anti-inflammatory activity in these compounds. mdpi.comsemanticscholar.org

Role in Oxidative Stress-Related Disorders

This compound is intrinsically linked to oxidative stress as it is a product of the oxygenation of polyunsaturated fatty acids. This oxygenation can occur enzymatically via lipoxygenases or non-enzymatically through the action of reactive oxygen species (ROS). frontiersin.orgnih.govuliege.bemdpi.com

Association with Mitochondrial Dysfunction

Oxylipins, including those originating from the 13-LOX pathway which produces this compound, have been shown to trigger mitochondrial stress signaling. frontiersin.orgnih.govresearchgate.net Research on related oxylipins, such as the 9-LOX product 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOT), has highlighted the importance of mitochondria in oxylipin-mediated signaling. nih.gov Fatty acid hydroperoxides (FA-OOH), a category that includes this compound, have been found at elevated levels in mitochondria from atrophied muscles and can negatively impact mitochondrial function, affecting processes like ATP production and oxygen consumption. science.gov These findings suggest a role for hydroperoxides like this compound in contributing to cellular dysfunction through effects on mitochondria.

Influence on Neoplastic Development

Research into the biological activities of jasmonates, derived from this compound, has revealed potential anti-cancer properties. Jasmonates have shown the ability to act selectively on cancer cells and can be effective against cancer cells resistant to conventional chemotherapies. mdpi.comnih.govsemanticscholar.org Their proposed mechanisms of action include the induction of apoptosis (programmed cell death), the activation of signaling pathways like the MAPK kinase cascade that can influence cancer cell differentiation, and potential disruption of mitochondrial function leading to ATP depletion. mdpi.comsemanticscholar.org Furthermore, some hydroperoxides structurally related to this compound, such as 13-hydroperoxyoctadecatrienoic acid (13-HpOTrE) derived from 15-LOX-1 activity, have demonstrated inhibitory effects on the growth of various cancer cell lines in vitro, suggesting a broader potential for hydroperoxides in influencing neoplastic development. researchgate.net

Impact on Tumorigenic Environment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and extracellular matrix components, which collectively influence tumor development and progression. frontiersin.orgnih.govmdpi.comresearchgate.netlarodan.comfrontiersin.orgfrontiersin.org While direct evidence specifically detailing the impact of this compound on the tumorigenic environment is limited in the provided search results, related hydroperoxy fatty acids and their metabolites have been implicated in modulating cellular processes that can contribute to disease development or progression. frontiersin.org The TME's composition and the interplay of its components, including inflammatory mediators and metabolic factors, are crucial in determining the environment's pro- or anti-tumorigenic nature. frontiersin.orgnih.govresearchgate.netlarodan.comfrontiersin.orgnih.gov

Antitumorigenic Effects (e.g., Apoptosis Induction in Specific Cancer Cells)

Several studies have investigated the potential antitumorigenic effects of hydroperoxy fatty acids and their derivatives, including the induction of apoptosis in cancer cells. Research indicates that 13(S)-HpODE, a related hydroperoxide derived from linoleic acid, can promote apoptosis in certain cancer cell lines, such as HCT116 colorectal cancer cells and CCF52 glioblastoma cells. mdpi.com This effect has been shown to involve the up-regulation of p53 and p21 expression through a signaling axis that includes MAO-A and ROS. mdpi.com Similarly, 13(S)-HODE, the reduced form of 13(S)-HPODE, has been reported to mediate the inhibition of cell growth and induction of apoptosis in various cancer cells, including colorectal and breast cancer cell lines. abccardiol.orgdovepress.com Studies have shown that 13(S)-HODE can decrease cell growth and DNA synthesis in colorectal cancer cells and induce apoptosis, an effect that can be reduced by a PPARγ antagonist. dovepress.com The pro-apoptotic role of 13(S)-HODE has been observed in colorectal cancer, and its reduction has been associated with breast cancer progression. abccardiol.org

Complex Roles in Cancer Progression (e.g., Prostate Cancer)

The role of oxylipins in cancer progression can be complex and may vary depending on the specific compound, cancer type, and cellular context. While the direct role of this compound in prostate cancer progression is not explicitly detailed in the provided search results, related compounds like 13-(S)-HODE have been detected in human prostate adenocarcinoma specimens and prostate cancer cell lines. The production of 13-(S)-HODE, a major lipoxygenation product of linoleic acid, has been linked to cell proliferation and differentiation in various systems and has been suggested to play a role in the development or progression of prostate cancer. The balance between different oxylipin enantiomers, such as (R)-HODEs and (S)-HODEs, may be important for maintaining cell growth and apoptosis homeostasis in tissues like the intestinal epithelium. dovepress.com

Cardiovascular Implications

Hydroperoxy fatty acids and their metabolites have also been implicated in the pathogenesis of cardiovascular diseases, including atherosclerosis.

Involvement in Atherosclerosis Development

Atherosclerosis is a progressive condition characterized by the accumulation of fatty deposits, cholesterol, and other substances within the arteries. This process involves endothelial dysfunction, lipid accumulation, inflammation, and the formation of plaques. Research in an atherosclerosis model using Tibetan minipigs identified that 13(S)-HPOT, derived from linolenic acid metabolism, was significantly increased in the blood. This finding suggests a potential involvement of this compound in the development of atherosclerosis. Related compounds, such as 13-HODE, have also been implicated in atherosclerosis development, although one study in rabbits indicated a decrease in esterified 13-HODE in early atherosclerosis. frontiersin.org The metabolic pathways involving these lipids and their impact on processes like inflammation and macrophage behavior are areas of investigation in understanding atherosclerosis.

Links to Cardiac Fibrosis

Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix proteins by cardiac fibroblasts, leading to increased myocardial stiffness and impaired cardiac function. abccardiol.org This process is a common feature in various heart diseases and can contribute to heart failure. abccardiol.org While the provided search results discuss the cellular effectors, molecular pathways, and inflammatory aspects of cardiac fibrosis in general, direct evidence specifically linking this compound to the development or progression of cardiac fibrosis is not present. frontiersin.orgabccardiol.org Research in this area has focused on various factors, including neurohormonal activation, pro-inflammatory cytokines, and fibrogenic factors, as well as the role of cardiac fibroblasts and other cell types in the fibrotic response. abccardiol.org

Advanced Analytical Methodologies and Research Techniques for 13 Hpode

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for isolating 13-HPODE from complex mixtures of lipids, which often contain its positional isomer, 9-HPODE, and other related fatty acid oxidation products. The choice between normal-phase and reverse-phase high-performance liquid chromatography (HPLC) depends on the sample matrix and the specific research objective.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful technique for the separation of lipid hydroperoxide isomers. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This setup allows for the effective separation of isomers like 9-HPODE and 13-HPODE, which have very similar structures but differ in the position of the hydroperoxy group. Research has shown that NP-HPLC can achieve complete separation of 9-HPODE and 13-HPODE, which is critical for obtaining independent mass spectra for each isomer. researchgate.net This separation is essential because commercially available standards often exist as a mixture. researchgate.net The technique is sensitive enough to also separate dehydration products, such as 9- and 13-oxo-octadecadienoic acid. researchgate.net

| Parameter | Description | Reference |

| Stationary Phase | Polar (e.g., silica) | researchgate.net |

| Mobile Phase | Non-polar solvent mixture | researchgate.net |

| Separation Principle | Adsorption chromatography based on polarity differences. | researchgate.net |

| Application | Complete separation of 9-HPODE and 13-HPODE isomers. | researchgate.net |

| Detection | Often coupled with mass spectrometry (MS/MS) for identification. | researchgate.net |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used technique for the analysis of lipid oxidation products. In contrast to NP-HPLC, RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. This method separates molecules based on their hydrophobicity. While positional isomers like 9-HODE and 13-HODE (the reduced forms of 9-HPODE and 13-HPODE) may have very similar retention times, RP-HPLC coupled with tandem mass spectrometry (LC-MS/MS) can still effectively quantify them by using specific product ions. lipidmaps.orgresearchgate.net This approach is frequently employed for the analysis of 13-HPODE transformation products in biological samples. researchgate.net

| Parameter | Description | Reference |

| Stationary Phase | Non-polar (e.g., C18) | lipidmaps.orgresearchgate.net |

| Mobile Phase | Polar solvent mixture (e.g., acetonitrile/water) | nih.gov |

| Separation Principle | Partitioning based on hydrophobicity. | nih.gov |

| Application | Analysis of 13-HPODE and its metabolites in complex biological matrices. | researchgate.net |

| Detection | Commonly coupled with UV detection or mass spectrometry (MS/MS). | lipidmaps.orgresearchgate.net |

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, various spectroscopic and spectrometric methods are used to confirm the identity of 13-HPODE and to quantify its concentration. These techniques provide structural information and high sensitivity.

The structure of 13-HPODE contains a conjugated diene system (two alternating double bonds). This chemical feature is responsible for its strong absorption of ultraviolet (UV) light. UV spectroscopy is a straightforward and effective method for detecting and quantifying 13-HPODE. The conversion of linoleic acid to 13-HPODE can be monitored by observing the increase in absorbance at a specific wavelength. nih.govmdpi.com The maximum absorbance (λmax) for conjugated dienes in lipid hydroperoxides like 13-HPODE occurs at approximately 234 nm. nih.govmdpi.comnih.gov This characteristic absorption is a hallmark of lipid peroxidation and is widely used to measure the formation of HPODEs.

| Property | Value | Reference |

| Chromophore | Conjugated diene (-CH=CH-CH=CH-) | nih.govnih.gov |

| Maximum Absorbance (λmax) | ~234 nm | nih.govmdpi.comnih.gov |

| Application | Monitoring the formation of 13-HPODE from linoleic acid oxidation. | nih.govmdpi.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and sensitive quantification of 13-HPODE and its derivatives. mdpi.com This technique involves ionizing the molecule and then fragmenting it to produce a unique "fingerprint" of product ions. In the analysis of 13-HODE (the stable, reduced form of 13-HPODE), the deprotonated molecular ion [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 295.2278. nih.gov Although 9-HODE and 13-HODE have the same parent ion, they can be distinguished and quantified based on their specific, high-abundance fragment ions in MS/MS analysis. lipidmaps.orgnih.gov For example, 13-HODE can be quantified using the specific product ion at m/z 195. lipidmaps.org This method, often using multiple-reaction monitoring (MRM), provides high specificity and sensitivity for measuring these compounds in complex biological samples. sfrbm.org

Table of Precursor and Product Ions for HODE Isomers

| Compound | Precursor Ion (m/z) | Specific Product Ion (m/z) | Reference |

|---|---|---|---|

| 9-HODE | 295.2 | 171 | lipidmaps.org |

The formation of 13-HPODE is a result of free radical-mediated oxidation of linoleic acid. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect species with unpaired electrons, such as free radicals. nih.govmdpi.com However, the radicals involved in lipid peroxidation are often too short-lived to be detected directly. researchgate.net The spin-trapping technique overcomes this limitation. It involves adding a "spin trap," a diamagnetic molecule that reacts with the unstable radical to form a more stable radical adduct. researchgate.netresearchgate.net This persistent radical adduct can then be detected and characterized by ESR. mdpi.com While ESR provides invaluable information on the presence and nature of radicals in lipid oxidation, the interpretation of the data can be complex due to the variety of reactions involved. nih.gov Combining ESR with separation techniques like HPLC can help to identify individual radical adducts. mdpi.com

| Technique | Principle | Application | Reference |

| ESR Spin-Trapping | A diamagnetic spin trap reacts with a short-lived radical to form a stable, detectable radical adduct. | Detection and characterization of transient free radicals involved in the formation of 13-HPODE. | nih.govresearchgate.netresearchgate.net |

Genomic and Transcriptomic Profiling

Genomic and transcriptomic profiling techniques are instrumental in elucidating the molecular mechanisms through which 13-hydroperoxyoctadecadienoic acid (13-HPODE) exerts its biological effects. These methodologies allow for a comprehensive analysis of changes in gene expression and the perturbation of cellular pathways following exposure to 13-HPODE.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

RNA Sequencing (RNA-seq) has emerged as a powerful tool for profiling gene expression changes in response to 13-HPODE. researchgate.net In studies utilizing the human intestinal epithelial cell line, Caco-2, as a model, RNA-seq has been employed to characterize the transcriptomic landscape after treatment with 13-HPODE. nih.gov For instance, differentiated Caco-2 cells incubated with 100 µM of 13-HPODE for 24 hours showed significant alterations in their gene expression profiles. researchgate.netnih.gov

This high-throughput sequencing approach provides a comprehensive and unbiased view of the transcriptome. In one such study, RNA-seq analysis identified 3,094 differentially expressed genes (DEGs) in Caco-2 cells treated with 13-HPODE compared to untreated cells. researchgate.netnih.gov This level of detail allows researchers to pinpoint specific genes and gene families that are responsive to 13-HPODE, offering insights into the cellular processes affected by this lipid hydroperoxide. researchgate.net The analysis of both differentiated and poorly-differentiated Caco-2 cells provides a broader understanding of how 13-HPODE may impact both normal intestinal cells and tumor cells. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Validation

To confirm the results obtained from RNA-seq analyses, quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used and reliable validation method. researchgate.netnih.gov This technique measures the expression of specific genes of interest, providing a sensitive and accurate quantification of messenger RNA (mRNA) levels. mdpi.com

Bioinformatic Pathway and Enrichment Analysis (e.g., KEGG Pathway Analysis, Gene Ontology)

Following the identification of differentially expressed genes, bioinformatic analyses are employed to interpret the large datasets generated by RNA-seq and understand their biological significance. researchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are two of the most common enrichment analyses used in 13-HPODE research. researchgate.netnih.gov

Gene Ontology analysis categorizes the functions of DEGs into three domains: Biological Processes, Molecular Functions, and Cellular Components. nih.gov In poorly-differentiated Caco-2 cells treated with 13-HPODE, GO analysis revealed enrichment in biological processes such as lipid catabolism, steroid metabolism, response to oxidative stress, and the intrinsic apoptotic signaling pathway. nih.gov

KEGG pathway analysis maps the DEGs to known molecular pathways. researchgate.net This analysis has shown that 13-HPODE treatment significantly alters metabolic and signaling pathways. researchgate.net Upregulated pathways often include those related to lipid metabolism and detoxification, while downregulated pathways are frequently associated with fundamental cellular processes. researchgate.netnih.gov

| Pathway Status | Pathway Name | Reference |

|---|---|---|

| Upregulated | Steroid hormone biosynthesis | researchgate.net |

| Upregulated | PPAR signaling pathway | researchgate.netnih.gov |

| Upregulated | Metabolism of xenobiotics by cytochrome P450 | researchgate.net |

| Upregulated | Bile secretion | researchgate.net |

| Downregulated | Oxidative phosphorylation | researchgate.netnih.gov |

| Downregulated | Spliceosome | researchgate.netnih.gov |

| Downregulated | RNA transport | researchgate.net |

| Downregulated | Ribosome biogenesis | researchgate.net |

Other Biochemical and Cellular Assays

Luminol-Enhanced Chemiluminescent (LCL) Assay for Lipid Hydroperoxide Quantification

The luminol-enhanced chemiluminescent (LCL) assay is a sensitive method used to detect and quantify lipid hydroperoxides (LOOH). The technique is based on the light-emitting reaction of luminol (B1675438) when it is oxidized, a reaction that can be catalyzed by the presence of hydroperoxides. This method is noted for being direct, sensitive, fast, and simple.

A key application of this assay in the context of lipid peroxidation research is its calibration using a known standard. Specifically, 13-HPODE is used as an external hydroperoxide standard to calibrate the LCL signal. This calibration allows for the quantitative determination of LOOH levels in various samples, such as those formed during the thermal oxidation of fatty acids.

Intracellular Reactive Oxygen Species Measurement (e.g., DHR Assay)

The presence and metabolism of lipid hydroperoxides like 13-HPODE are intrinsically linked to cellular oxidative stress. Quantifying this stress through the measurement of intracellular reactive oxygen species (ROS) is a key analytical step. The Dihydrorhodamine 123 (DHR) assay is a widely used and sensitive method for this purpose. nih.gov

The DHR assay utilizes Dihydrorhodamine 123 (DHR 123), a cell-permeable, non-fluorescent dye. bioquochem.com Once inside the cell, DHR 123 is oxidized by various reactive oxygen species, such as peroxide and peroxynitrite, into the highly fluorescent compound Rhodamine 123. nih.govbioquochem.com This conversion allows for the quantification of intracellular ROS levels. It is noted that ROS such as superoxide (B77818) or hydrogen peroxide may require interaction with cellular components like cytochrome c or iron ions to effectively oxidize DHR 123. bioquochem.com

The resulting fluorescence can be measured using several common laboratory instruments, including a fluorescence microplate reader, flow cytometer, or fluorescence microscope, typically with excitation and emission spectra around 500 nm and 536 nm, respectively. bioquochem.comnih.gov This assay is applicable to a wide range of cell types, including primary cell cultures and established cell lines. nih.gov The sensitivity and stability of the fluorescent end-product make the DHR assay a reliable method for estimating the nitrosative and oxidative stress that compounds like 13-HPODE can induce in a cellular environment. nih.govnih.gov

Table 1: DHR 123 Assay Protocol Overview

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cell Seeding | Cells are seeded in a multi-well plate and cultured under appropriate conditions. nih.gov | To prepare a consistent cell population for the assay. |

| 2. Treatment | Cells are exposed to the compound of interest (e.g., 13-HPODE) or control vehicle. nih.gov | To induce and investigate changes in intracellular ROS levels. |

| 3. DHR 123 Loading | A working solution of DHR 123 is added to each well and incubated. nih.gov | To allow the non-fluorescent probe to penetrate the cell membrane. |

| 4. Oxidation | Intracellular ROS oxidize DHR 123 to the fluorescent Rhodamine 123. bioquochem.com | The core reaction of the assay, linking ROS levels to a measurable signal. |

| 5. Measurement | Fluorescence is quantified using a spectrophotometer, flow cytometer, or microscope. nih.govbioquochem.com | To measure the amount of ROS produced, which is proportional to the fluorescence intensity. |

Oxylipin Annotation Strategies

Accurately identifying and quantifying specific oxylipins like 13-HPODE in complex biological samples is a significant analytical challenge due to their structural similarity and low concentrations. nih.gov Advanced strategies combine chemical modification with high-resolution mass spectrometry to overcome these hurdles.

A novel and powerful method involves the integration of a chemical derivatization-based retention index algorithm with feature tandem mass spectrometric fragmentation. acs.orgnih.gov This combined approach enhances detection sensitivity and provides detailed structural information for confident annotation of oxylipins.

Chemical Derivatization-Based Retention Index Algorithm

Chemical derivatization is a strategy used to modify the target analytes to improve their analytical properties. researchgate.net For oxylipins, a reagent such as N,N-diethyl-1,3-diaminopropane (DEPA) can be used for rapid labeling of the carboxylic acid group. acs.orgnih.gov This derivatization offers several key advantages:

Improved Sensitivity: The DEPA-labeled oxylipins show significantly improved detection sensitivity—by up to 5112-fold—compared to their unlabeled counterparts in liquid chromatography-mass spectrometry (LC-MS) analysis. acs.org

Enhanced Separation: The modification improves the chromatographic separation resolution, allowing for better distinction between closely related oxylipin isomers. acs.org

To address the issue of retention time shifts that can occur between different analytical runs, a retention index (RI) algorithm is established. acs.org This algorithm calibrates the retention time variances, ensuring more reliable and consistent identification of oxylipins across multiple analyses. nih.gov

Feature Tandem Mass Spectrometric Fragmentation

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. nih.govcas.cn In this strategy, known oxylipin standards are first derivatized (e.g., with DEPA) and then analyzed by MS/MS. nih.govacs.org The fragmentation of these standards produces characteristic patterns of product ions.

By analyzing a suite of standards (e.g., 58 different derivatized oxylipins), researchers can establish a set of "feature fragmentation rules". nih.govacs.org These rules describe how different types of oxylipins break apart based on their structure (e.g., the position of hydroxyl or hydroperoxyl groups). When an unknown oxylipin from a biological sample is analyzed, its fragmentation pattern can be compared to this established library of rules, allowing for the confident identification of its specific structure, including the precise location of functional groups, which is critical for distinguishing between regio-isomers. nih.gov This approach has been successfully applied to profile and identify dozens of oxylipins in samples like human plasma and mouse liver tissue. acs.org

Table 2: Summary of Advanced Oxylipin Annotation Strategy

| Component | Technique | Primary Function |

|---|---|---|

| Sample Preparation | Chemical Derivatization (e.g., with DEPA) | Increases detection sensitivity and improves chromatographic separation. acs.org |

| Data Processing | Retention Index (RI) Algorithm | Calibrates retention time variances for more consistent compound identification. nih.gov |

| Structural Elucidation | Feature Tandem Mass Spectrometric (MS/MS) Fragmentation | Establishes fragmentation rules from known standards to identify the structure of unknown oxylipins in biological samples. acs.org |

Q & A

Q. How can 13-HPOT be quantified in plant tissues, and what methodological considerations are critical for accuracy?

To quantify this compound, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are commonly used. Key steps include:

- Extraction : Use organic solvents (e.g., methanol) under low-temperature conditions to prevent degradation.

- Separation : Employ reverse-phase columns (C18) for HPLC, optimized with gradient elution to resolve this compound from structurally similar oxylipins.

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .

- Calibration : Use synthetic this compound standards to establish linear detection ranges.